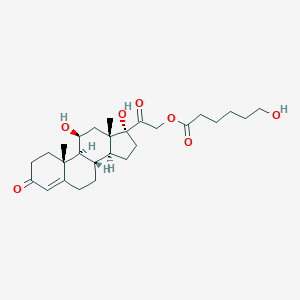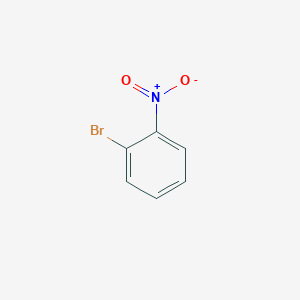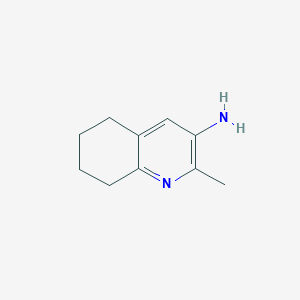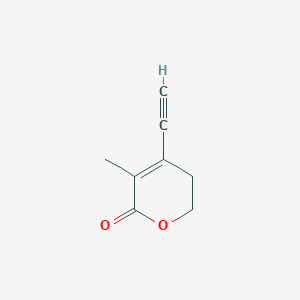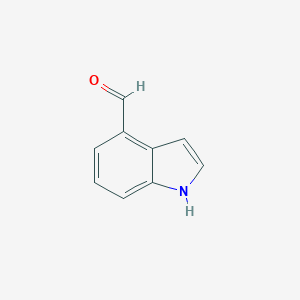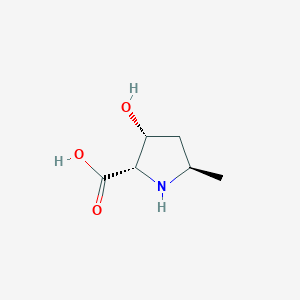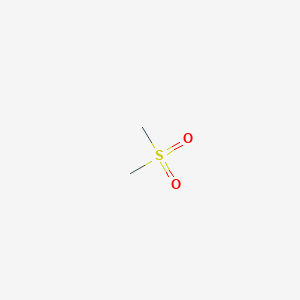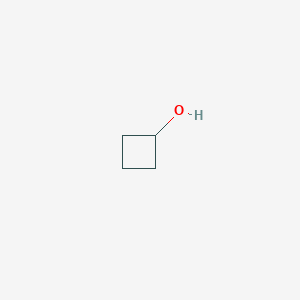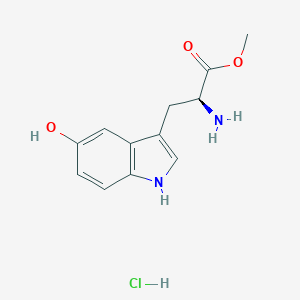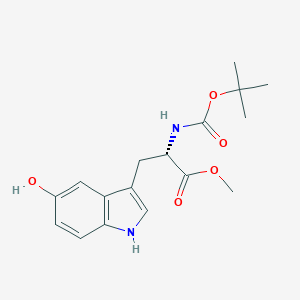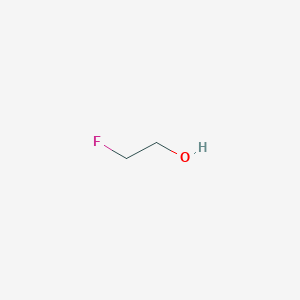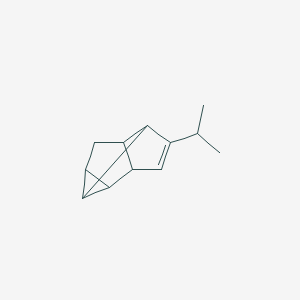
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is a labeled compound with the molecular formula C3H4O4 and a molecular weight of 106.05 g/mol. This compound is a derivative of propanoic acid, where the carbon atoms at positions 2 and 3 are labeled with the carbon-13 isotope. It is used in various scientific research applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the propanoic acid backbone. One common method is the oxidation of 2-hydroxypropanoic acid using labeled reagents. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidation methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form 3-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: 3-Hydroxypropanoic acid.
Substitution: Various substituted propanoic acid derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: In drug development and pharmacokinetics to understand the metabolic pathways of pharmaceuticals.
Industry: In the production of labeled compounds for various industrial applications, including the synthesis of complex molecules.
作用機序
The mechanism of action of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid involves its participation in various biochemical pathways. The labeled carbon atoms allow researchers to trace its transformation and interaction with other molecules. It acts as a substrate in enzymatic reactions, where it can be converted into different metabolites, providing insights into metabolic pathways and enzyme functions .
類似化合物との比較
Similar Compounds
2-Oxo-3-hydroxypropanoic acid: Similar structure but without isotopic labeling.
3-Hydroxypropanoic acid: Lacks the oxo group at position 2.
2-Oxopropanoic acid: Lacks the hydroxyl group at position 3.
Uniqueness
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is unique due to its isotopic labeling, which makes it a valuable tool in research applications. The presence of carbon-13 isotopes allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds.
特性
IUPAC Name |
3-hydroxy-2-oxo(2,3-13C2)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDCCUIIUWNGJ-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
